1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-propan-2-ylthiourea
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Overview
Description
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of thiourea derivatives.
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
- 3-(5-chloro-2-hydroxy)pyrazol-1-ylmethyl-substituted diazacrown ether
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-ISOPROPYLTHIOUREA is unique due to its specific substitution pattern and the presence of both pyrazole and thiourea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15ClN4S |
---|---|
Molecular Weight |
246.76 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C9H15ClN4S/c1-7(2)13-9(15)11-3-4-14-6-8(10)5-12-14/h5-7H,3-4H2,1-2H3,(H2,11,13,15) |
InChI Key |
RPKAUNQUIGCOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NCCN1C=C(C=N1)Cl |
Origin of Product |
United States |
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